What are the chemical properties of lauryl phosphate?
What are the chemical properties of lauryl phosphate?
An In-Depth Technical Guide to the Chemical Properties of Lauryl Phosphate
Introduction: Unveiling Lauryl Phosphate
Lauryl phosphate, also known by its IUPAC name dodecyl dihydrogen phosphate, is an organophosphate compound that holds a significant position in the realm of surfactants, emulsifiers, and formulation science.[1] It is an ester of phosphoric acid and lauryl alcohol, a 12-carbon fatty alcohol. This molecular union results in an amphiphilic structure, characterized by a hydrophilic phosphate head group and a long, hydrophobic lauryl tail.[2] This dual nature is the cornerstone of its functionality, driving its self-assembly in solution and its activity at interfaces.
Commercially, lauryl phosphate is typically available as a mixture of monolauryl phosphate (one lauryl chain per phosphate group) and dilauryl phosphate (two lauryl chains).[3] It is often supplied in its acidic form or as a salt, such as potassium lauryl phosphate or sodium lauryl phosphate, to modify its solubility and pH characteristics.[4][5] Its excellent emulsifying capabilities, mildness compared to other surfactants, and good biodegradability make it a valued ingredient in cosmetics, personal care products, and increasingly, in advanced drug delivery systems.[3][6][7] This guide provides a comprehensive exploration of the core chemical properties of lauryl phosphate, offering technical insights and validated experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis
The chemical behavior of lauryl phosphate is intrinsically linked to its structure. The molecule consists of a polar phosphate head attached to a nonpolar dodecyl (C12) hydrocarbon tail.[2] The presence of the phosphate group makes it an anionic surfactant.[3][8]
The synthesis of lauryl phosphate generally involves the phosphorylation of lauryl alcohol. Common industrial methods include reacting lauryl alcohol with a strong phosphorylating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid.[3][9][10] The reaction conditions, such as temperature and the molar ratio of reactants, are carefully controlled to influence the ratio of monoester to diester in the final product.[9] Subsequent hydrolysis steps can be employed to break down any pyrophosphate intermediates and increase the yield of the desired monoalkyl phosphate.[10][11]
Physicochemical Properties
The bulk properties of lauryl phosphate are a direct consequence of its molecular structure. It is typically a white to slightly yellow, odorless crystalline solid.[1][3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | dodecyl dihydrogen phosphate | PubChem[1] |
| Molecular Formula | C₁₂H₂₇O₄P | PubChem[1] |
| Molecular Weight | 266.31 g/mol | PubChem[1] |
| Appearance | White to slightly yellow solid/crystals | Alfa Aesar MSDS[1], SAAPedia[3] |
| Solubility | Slightly soluble in water; soluble in ethanol | SAAPedia[3] |
The limited solubility in water is characteristic of long-chain alkyl phosphates, but this can be significantly increased by neutralization with a base (e.g., KOH, NaOH) to form the corresponding salt.[4][5]
Acidity and Dissociation
As a phosphate monoester, lauryl phosphate is a dibasic acid, meaning it can donate two protons from its phosphate head group. The acidity is a critical property, influencing the molecule's charge, solubility, and interaction with other components in a formulation across different pH values. The dissociation occurs in two steps, characterized by two distinct pKa values.
The exact pKa values can be influenced by factors such as ionic strength and temperature, but for simple alkyl phosphates, pKa₁ is typically in the range of 1-2, while pKa₂ is around 6-7. This means that in most cosmetic and pharmaceutical formulations (pH 4-8), lauryl phosphate will exist as a mixture of its monoanionic and dianionic forms, contributing to its effectiveness as an anionic surfactant.
Surfactant and Interfacial Properties
The amphiphilic nature of lauryl phosphate makes it an effective anionic surfactant with excellent emulsifying, dispersing, and wetting abilities.[3][12]
Critical Micelle Concentration (CMC)
Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical aggregates called micelles.[13][14] This is a thermodynamically driven process where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer surface of the micelle, interacting with the aqueous environment.
For lauryl monoester potassium phosphate, the CMC has been determined to be 0.569 mmol/L .[15][16] At this concentration, it significantly reduces the surface tension of water to 25.08 mN/m .[15][16] The low CMC value indicates high efficiency as a surfactant, meaning it can achieve its desired effect at a relatively low concentration. This property is crucial in drug development for solubilizing poorly soluble active pharmaceutical ingredients (APIs) within the hydrophobic core of the micelles.
Reactivity and Stability
Hydrolysis
As a phosphate ester, lauryl phosphate is susceptible to hydrolysis, which involves the cleavage of the P-O-C ester bond to yield lauryl alcohol and phosphoric acid. This reaction is generally slow at neutral pH but can be catalyzed by strong acids or bases.[3][17] The stability of lauryl phosphate in a formulation is therefore pH-dependent, a critical consideration for ensuring the shelf-life and efficacy of a product. The mechanism typically involves a nucleophilic attack on the phosphorus atom.[17][18]
Compatibility
Lauryl phosphate and its salts generally exhibit good compatibility with other ingredients.[19] However, like many anionic surfactants, its performance can be negatively impacted by the presence of divalent cations such as Ca²⁺ and Mg²⁺, which are found in hard water.[3] These cations can precipitate the surfactant, reducing its effectiveness.
Analytical Characterization Protocols
Accurate characterization of lauryl phosphate is essential for quality control and formulation development. The following protocols outline key analytical methods.
Protocol: Identification by FT-IR and ³¹P-NMR
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Objective: To confirm the identity and primary structure of synthesized or procured lauryl phosphate.
-
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a robust technique for identifying characteristic functional groups. For lauryl phosphate, key vibrational bands include P=O stretching, P-O-C stretching, and C-H stretching from the lauryl chain. ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is highly specific for phosphorus-containing compounds and provides precise information about the chemical environment of the phosphorus atom, allowing for clear differentiation between monoesters, diesters, and free phosphoric acid.[15][16]
-
Methodology:
-
Sample Preparation:
-
For FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For ³¹P-NMR: Dissolve an accurately weighed sample (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
-
FT-IR Analysis:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks: ~2920 cm⁻¹ (C-H stretch), ~1230 cm⁻¹ (P=O stretch), ~1030 cm⁻¹ (P-O-C stretch).
-
-
³¹P-NMR Analysis:
-
Acquire the proton-decoupled ³¹P spectrum. Phosphoric acid is used as an external standard (δ = 0 ppm).
-
Analyze the chemical shifts. Monoalkyl phosphates typically appear around 0 to +5 ppm, while dialkyl phosphates appear at slightly more negative shifts. Free phosphoric acid will also be visible if present.
-
-
Data Interpretation: Compare the obtained spectra with reference spectra or literature data to confirm the identity and assess the relative proportions of mono- and diester forms.
-
Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
-
Objective: To determine the CMC of a lauryl phosphate salt in an aqueous solution.
-
Causality: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants lower this energy by adsorbing at the air-water interface. As surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension drops. Once the CMC is reached, any additional surfactant forms micelles in the bulk solution rather than adsorbing at the interface, causing the surface tension to plateau. The concentration at which this break occurs is the CMC.[13]
-
Methodology:
-
Solution Preparation: Prepare a series of solutions of potassium lauryl phosphate in deionized water, with concentrations spanning a range from well below to well above the expected CMC (e.g., 10⁻⁵ to 10⁻² mol/L).
-
Instrumentation: Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Starting with the most dilute solution, measure the surface tension of each sample.
-
Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
Maintain a constant temperature throughout the experiment, as CMC is temperature-dependent.
-
-
Data Analysis:
-
Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.
-
The plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.
-
-
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